(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
Description
The compound (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a quinoline derivative featuring a 3,4-dimethylphenylamino substituent at position 4 and a thiomorpholino methanone group at position 2. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQAEWSZNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylaniline with 3-chloroquinoline under basic conditions to form the intermediate 4-((3,4-dimethylphenyl)amino)quinoline. This intermediate is then reacted with thiomorpholine and a suitable carbonyl source, such as methanone, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit specific biological pathways and its potential therapeutic applications.
Medicine
In medicine, (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is explored for its potential as a drug candidate. Its unique structure and biological activity make it a promising candidate for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in the production of high-performance materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological pathways. For example, it may inhibit DNA synthesis by targeting DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Position 4 Modifications
- Target Compound: 3,4-Dimethylphenylamino group.
- Analog (): 4-((3-Methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone. The methoxy group is electron-withdrawing, which may reduce metabolic stability compared to methyl groups.
Position 3 Modifications
- Target Compound: Thiomorpholino methanone. Sulfur in thiomorpholino increases lipophilicity and may enhance interactions with cysteine residues in enzymes.
- Analog (): (Quinolin-3-yl)(p-tolyl)methanone (3ab).
- Analog (): (4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone. Chlorine at position 4 increases electrophilicity, while the p-tolyl methanone may reduce solubility compared to thiomorpholino.
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Research Findings and Limitations
- Synthesis Efficiency: Condensation methods () offer high yields but may require harsh conditions, while annulation () is greener but untested for thiomorpholino derivatives.
- Activity Data Gap : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Biological Activity
The compound (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone , with the CAS number 1359177-40-4 , is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 377.5 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the dimethylphenylamino group via nucleophilic substitution.
- Attachment of the thiomorpholine moiety through reaction with thiomorpholine derivatives.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have shown potent cytotoxic effects against various cancer cell lines, including breast and glioblastoma cancer cells. The mechanism often involves:
- Induction of apoptosis as evidenced by morphological changes such as cell shrinkage and chromatin condensation.
- Inhibition of critical cellular pathways that promote tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 15 | Apoptosis induction |
| Study B | Glioblastoma | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The biological activity of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes critical for DNA replication and repair.
- Receptor Modulation : They can modulate receptor activity, impacting signaling pathways involved in cell proliferation and survival.
Case Studies
- Antitumor Efficacy in Vivo : A study investigated the in vivo efficacy of related quinoline derivatives in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, supporting the potential for clinical applications.
- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives revealed that modifications at specific positions on the quinoline ring significantly enhance biological activity, guiding future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
